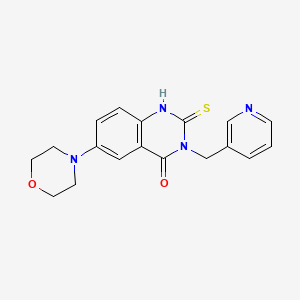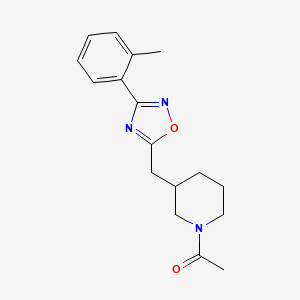
(E)-1-benzyl-4-(styrylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-benzyl-4-(styrylsulfonyl)piperazine” is a compound that contains a piperazine moiety, which is a privileged structure frequently found in biologically active compounds . The styryl sulfonyl group is a near-perfect Michael acceptor for cysteine-specific protein bioconjugation .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported to involve various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique
Cancer Research
- Inhibition of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, have been evaluated for their efficacy in inhibiting MDA-MB-231 human breast cancer cell proliferation. Some compounds in this series demonstrated significant inhibitory activity (Kumar et al., 2007).
Metabolism Studies
- Oxidative Metabolism : Lu AA21004, a novel antidepressant with a structural relation to this compound, was studied for its metabolism, involving oxidation to various metabolites, catalyzed by cytochrome P450 enzymes (Hvenegaard et al., 2012).
Pharmacological Activity
- Central Pharmacological Activity : Piperazine derivatives, including this compound, are known for their central pharmacological activities involving the monoamine pathway. They have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Tumor and Angiogenesis Inhibition
- Inhibition of Tumor Growth and Angiogenesis : Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown in vivo inhibition of tumor cell growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Kumar et al., 2008).
Antidiabetic Research
- Antidiabetic Compounds : Piperazine derivatives have been identified as potent antidiabetic agents, with some compounds showing significant efficacy in improving glucose tolerance in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).
Antimicrobial and Antioxidant Activities
- Antibacterial, Antifungal, and Antioxidant : Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activity against pathogenic bacterial and fungal strains, and moderate antioxidant activity (Mallesha & Mohana, 2011).
Crystal Structure Analysis
- Crystallographic Studies : Studies on the crystal structure of related 1-benzhydryl-sulfonyl-piperazine derivatives provide insights into their molecular conformations, aiding in understanding their biological activity and potential applications (Naveen et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors
- HIV-1 Inhibitors : Bis(heteroaryl)piperazines, structurally related to this compound, have been developed as a new class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds undergoing clinical evaluation (Romero et al., 1994).
Propriétés
IUPAC Name |
1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19/h1-11,16H,12-15,17H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLLEUTXFVXRL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)
